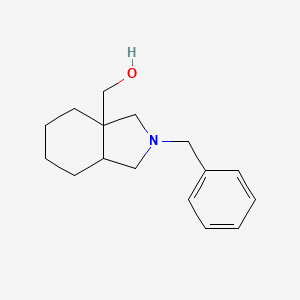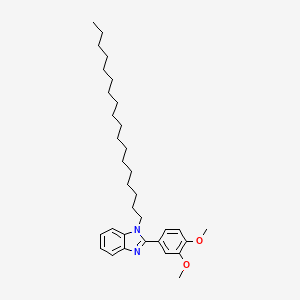![molecular formula C13H15ClN2O2 B2569839 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 108937-92-4](/img/structure/B2569839.png)
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one , often referred to as RLX , is a quinazoline-based small molecule. Quinazolines are organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. RLX is a light yellow crystalline solid that exhibits potent anticancer properties both in vitro and in vivo .
Molecular Structure Analysis
H \ C / \ N C / \ H O \ / N C \ / C / H Chemical Reactions Analysis
RLX has been studied for its anticancer activities. It inhibits the PI3K/Akt/FoxO3a signaling pathway, which plays a crucial role in cancer pathology and drug resistance. RLX treatment results in the down-regulation of p110α and p85 subunits of PI3K, leading to decreased downstream effector protein expression. Additionally, RLX induces sub-G1 cell cycle arrest and mitochondrial potential loss. In vivo models demonstrate significant tumor growth inhibition upon RLX treatment .
科学的研究の応用
Anticancer Potential
2-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has shown promise in pre-clinical studies as an anticancer agent. Its stability and degradation under various conditions have been studied using high-performance liquid chromatography (HPLC), highlighting its potential as a therapeutic agent in cancer treatment (Sharma, Upadhyay, & Mahindroo, 2016).
Antitussive Activity
Research has demonstrated the antitussive (cough suppressant) effects of azepino[2,1-b]quinazolones, with compounds in this series reducing cough frequency and increasing cough latency in animal models. This suggests potential for therapeutic applications in treating cough-related symptoms (Nepali et al., 2011).
Antiasthmatic Effects
Studies involving TAZQ have revealed its efficacy as a bronchodilator with antioxidant and anti-inflammatory properties, suggesting its potential as an effective treatment for asthma. The combination of TAZQ with ambroxol, a mucolytic agent, showed significant benefits in reducing airway hyper-responsiveness in asthma models (Bande et al., 2012).
Antimicrobial Activity
Research on derivatives of azepino[2,1-b]quinazolines, including 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, indicates promising antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as bactericides (Ortikov et al., 2017).
Cholinesterase Inhibition
Derivatives of azepino[2,1-b]quinazolines have been studied for their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in neurological disorders like Alzheimer's disease. This suggests potential applications in antiamnesic therapy (Decker, 2005).
Bronchodilator Activity
In vivo metabolic studies of TAZQ as a bronchodilator have been conducted to assess whether its activity is due to the parent compound or its metabolites. These studies contribute to understanding its mechanism of action in respiratory disorders (Sharma, Zutshi, & Dhar, 1999).
Photochemical Synthesis Applications
Research has explored the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, a process relevant in organic chemistry and pharmaceutical synthesis (Budruev et al., 2021).
特性
IUPAC Name |
2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-9-5-6-11-10(8-9)13(17)15-7-3-1-2-4-12(15)14-11/h5-6,8,16H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDOCZLCCUVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

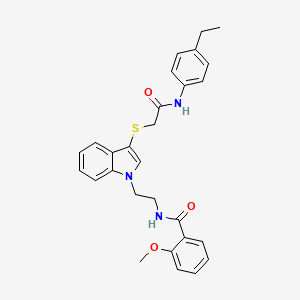
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)
![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)
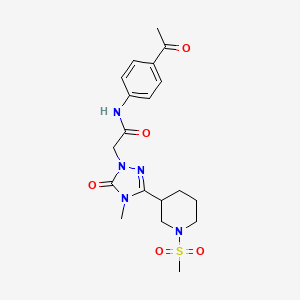
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)
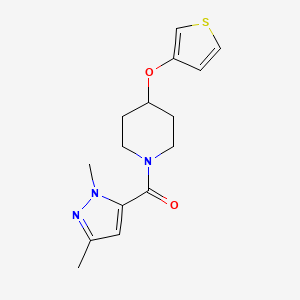
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)
